Bauhinin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100757-58-2 |
|---|---|
Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
(2Z)-2-[(4R,5S,6S)-5-hydroxy-4-methoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C15H21NO8/c1-22-8-3-2-7(4-5-16)14(11(8)19)24-15-13(21)12(20)10(18)9(6-17)23-15/h2-4,8-15,17-21H,6H2,1H3/b7-4-/t8-,9-,10-,11+,12+,13-,14+,15+/m1/s1 |
InChI Key |
LZYYZVIACZQHFH-VWNCQVFTSA-N |
Isomeric SMILES |
CO[C@@H]1C=C/C(=C/C#N)/[C@@H]([C@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1C=CC(=CC#N)C(C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Bauhinin
Biogeographical Distribution and Botanical Sources of Bauhinin
The known occurrences of this compound are exclusively within the Bauhinia genus, a member of the Fabaceae (or Leguminosae) family. wikipedia.org Extensive phytochemical screenings have yet to identify this compound in any other plant genera.
Occurrence within Bauhinia Species
Scientific literature has definitively identified this compound in two species of the Bauhinia genus:
Bauhinia championii : This species is a liana native to the subtropical and tropical regions of India and China. hku.hk It is also found as a native species in Hong Kong, often growing on hillsides and alongside streams.
Bauhinia aurea : A liana primarily found in China, with a distribution across the provinces of Guangxi, Sichuan, Guizhou, and Yunnan.
While the broader Bauhinia genus is pantropical, with around 300 species, the presence of this compound has, to date, only been confirmed in these two species. wikipedia.orgresearchgate.net Further phytochemical investigations across the genus may reveal a wider distribution of this compound.
Table 1: Documented Botanical Sources of this compound
| Species | Family | Geographical Distribution |
|---|---|---|
| Bauhinia championii | Fabaceae | India, China, Hong Kong |
Identification in Other Plant Genera
Despite the widespread occurrence of nitrile glucosides in over 2,650 plant species across more than 130 families, this compound has not been reported in any genus other than Bauhinia. nih.gov This suggests a high degree of chemotaxonomic specificity for this particular compound.
Advanced Extraction and Fractionation Techniques
The isolation of this compound necessitates a multi-step approach involving carefully selected solvent systems and chromatographic methods to separate it from the complex mixture of phytochemicals present in the plant matrix.
Optimized Solvent Systems for Phytochemical Extraction
The initial step in isolating this compound involves the extraction of the raw plant material. Based on successful laboratory protocols, the following solvent systems have proven effective:
Ethanol: An ethanol extraction of the roots of Bauhinia championii has been documented as the foundational step in the successful isolation of this compound. Ethanol is a polar solvent effective at extracting a wide range of phytochemicals, including glucosides.
Aqueous Ethanol Mixtures: For the fractionation of the initial crude extract, varying concentrations of ethanol in water are employed. This allows for a graded separation of compounds based on their polarity.
Chromatographic Enrichment and Purification Protocols
Following initial extraction, chromatographic techniques are essential for the enrichment and purification of this compound.
Column Chromatography with Activated Charcoal: A key step in the purification of this compound from Bauhinia championii involves column chromatography using activated charcoal as the stationary phase. The separation is achieved by eluting the column with a gradient of increasing ethanol concentration in water (e.g., 10%, 20%, and 40% ethanol). This compound is typically eluted in the more polar fractions.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the column chromatography, allowing for the identification of fractions containing this compound based on its retention factor (Rf) value.
Precision Isolation and Purification Strategies
For achieving high purity of this compound, more advanced and precise isolation techniques can be employed, particularly for analytical and pharmacological studies.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique that can be used for the final purification of this compound. A reversed-phase C18 column with a gradient elution system, typically involving a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727), would be a suitable approach. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the target compound. This method is particularly well-suited for the separation of polar compounds like nitrile glucosides from complex plant extracts. The selection of an appropriate biphasic solvent system is crucial for a successful separation.
The combination of these extraction and purification strategies allows for the isolation of this compound in a highly purified form, suitable for structural elucidation and further scientific investigation.
Information Regarding the Chemical Compound "this compound"
Extensive research has been conducted to gather information on the chemical compound "this compound," specifically focusing on its natural occurrence and the methodologies used for its isolation, as per the requested outline.
The search has confirmed that a compound named This compound was isolated from an ethanol extract of Bauhinia aurea. Its chemical structure has been determined, and its molecular formula is C15H21NO8. Alongside this compound, other known analogs such as bauhinilide and dehydrodicatechin A were also identified from the same plant source.
However, a thorough investigation of available scientific literature, including abstracts and references to the primary research article "Chemical constituents of Bauhinia aurea" by Shang et al. (2012), did not yield the specific, detailed experimental procedures for the isolation of this compound. The available abstracts only state that the compounds were isolated and their structures were determined by spectroscopic and chemical methods, without providing particulars about the chromatographic techniques employed.
Consequently, detailed research findings and data tables concerning the application of the following specific methodologies for the isolation of this compound cannot be provided:
Preparative High-Performance Liquid Chromatography (HPLC)
Countercurrent Chromatography
Flash Chromatography
Without access to the full experimental details of the primary research, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline. The specific parameters, such as stationary phases, mobile phases, flow rates, and purities achieved, which are essential for creating the requested data tables and detailed descriptions, are not publicly available in the searched resources.
Therefore, while the existence of the compound this compound and its natural source have been verified, the specific details regarding its isolation methodologies as requested are not available in the accessible scientific literature.
Biosynthetic Pathways and Regulation of Bauhinin
Precursor Utilization in Flavonoid Glycoside Biosynthesis
The biosynthesis of flavonoid glycosides, and by extension, Bauhinin in this context, begins with the phenylpropanoid pathway. This pathway utilizes phenylalanine as a primary precursor. Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. The flavonoid biosynthesis pathway branches off from the general phenylpropanoid pathway with the action of chalcone (B49325) synthase (CHS) science.gov. CHS catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Malonyl-CoA is derived from the carboxylation of acetyl-CoA, a product of carbohydrate metabolism. Thus, the availability of these precursors, phenylalanine, 4-coumaroyl-CoA, and malonyl-CoA, is crucial for initiating flavonoid biosynthesis. Studies on plant cell cultures have also explored the impact of supplementing growth media with amino acids like phenylalanine, proline, and glutamine on flavonoid production, suggesting their potential influence as precursors or elicitors in specific contexts.
Elucidation of Enzymatic Steps in this compound Formation
The transformation of central precursors into the final this compound structure, interpreted here as a flavonoid glycoside, involves a sequence of enzymatic reactions. Key enzymes in this pathway include chalcone synthases, isomerases, and glycosyltransferases.
Chalcone synthase (CHS) is considered the first committed enzyme in the flavonoid biosynthesis pathway science.gov. It is a type III polyketide synthase that catalyzes the initial condensation reaction. Following the formation of chalcone, chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of chalcones into flavanones science.gov. This isomerization step is critical in determining the downstream branches of the flavonoid pathway. Type I CHIs, commonly found in plants, specifically isomerize naringenin chalcone to form (2S)-naringenin. The interaction between CHS and CHI has been observed, suggesting a potential functional complex that channels intermediates efficiently.
Glycosylation is a crucial modification in flavonoid biosynthesis, significantly affecting the solubility, stability, and biological activity of these compounds. Glycosyltransferases (GTs) catalyze the transfer of sugar moieties from activated donor molecules (such as UDP-glucose, UDP-rhamnose, etc.) to specific acceptor molecules, in this case, flavonoid aglycones or other glycosylated flavonoids. O-glycosylation, where the sugar is attached to a hydroxyl group, is a common modification in flavonoid glycosides. The specificity of glycosyltransferases towards both the sugar donor and the acceptor molecule dictates the final glycosylation pattern of the flavonoid. Different glycosyltransferases can act at various positions on the flavonoid structure (e.g., 3-O, 7-O) and add different sugar units, leading to the diverse array of flavonoid glycosides observed in plants. The activity of glycosyltransferases can be influenced by factors such as protein glycosylation and environmental conditions like ion homeostasis and pH.
Examples of Glycosyltransferase Activity in Flavonoid Biosynthesis:
| Enzyme Name (Putative) | Substrate (Acceptor) | Sugar Donor (Putative) | Linkage (Putative) | Reference |
| UDP-rhamnose:flavonol-3-O-rhamnosyltransferase | Quercetin, Kaempferol (B1673270) (at 3-OH) | UDP-rhamnose | 3-O-rhamnoside | |
| UDP-glucose:flavonol-3-O-glycoside-7-O-glucosyltransferase | Kaempferol-3-O-rhamnoside, Quercetin-3-O-rhamnoside (at 7-OH) | UDP-glucose | 7-O-glucoside | |
| Anthocyanidin 3-O-glucosyltransferase 2-like | Anthocyanidins (at 3-OH) | UDP-glucose (Putative) | 3-O-glucoside |
Comprehensive Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing insights into the carbon-hydrogen framework and the relative positions of atoms within a molecule emerypharma.commdpi.comresearchgate.net. Both one-dimensional and two-dimensional NMR experiments are crucial for assigning specific atoms and understanding their connectivity in this compound.
One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization
One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their relative numbers emerypharma.commdpi.comhmdb.ca. The chemical shift (δ) values in the ¹H NMR spectrum are indicative of the electronic environment surrounding each proton, while the multiplicity of the signals (singlet, doublet, triplet, quartet, etc.) and their coupling constants (J values) reveal the number of neighboring protons emerypharma.com. Integration of the peak areas provides the relative ratio of different types of protons emerypharma.com.
Similarly, one-dimensional ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule mdpi.comresearchgate.nethmdb.ca. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and the types of atoms attached to each carbon wisc.edu. While ¹³C NMR alone may not provide enough information for complete assignment, it confirms the number of distinct carbon atoms in the molecule emerypharma.com.
For this compound, analysis of the ¹H and ¹³C NMR spectra in a solvent like CD₃OD has been instrumental in characterizing the cyclohexene (B86901) ring, the nitrile group, the methoxy (B1213986) group, and the glycosidic linkage researchgate.netnih.gov. Although specific detailed ¹H and ¹³C NMR data for this compound (such as chemical shifts and coupling constants for each assigned proton and carbon) were not consistently available across the search results in a format suitable for a comprehensive table here, the literature confirms their use in the initial structural assignment researchgate.netnih.govresearchgate.net.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide crucial connectivity information that is not available from one-dimensional experiments princeton.eduresearchgate.netsdsu.eduyoutube.com.
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds princeton.edusdsu.eduyoutube.com. Analysis of the cross-peaks in the COSY spectrum of this compound helps establish the connectivity of adjacent protons within the cyclohexene ring and the sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond connectivity) princeton.eduresearchgate.netsdsu.eduyoutube.com. This is particularly useful for assigning proton signals to their corresponding carbon signals, aiding in the assignment of the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two, three, or even four bonds princeton.eduresearchgate.netsdsu.eduyoutube.com. These long-range correlations are vital for connecting different parts of the molecule, such as linking the sugar unit to the aglycone (the cyclohexene part) and confirming the positions of substituents like the methoxy and nitrile groups.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals spatial proximity between protons, regardless of whether they are directly bonded princeton.eduresearchgate.netyoutube.com. Cross-peaks in the NOESY spectrum indicate protons that are close in space (typically within 5-7 Å) princeton.edu. This information is critical for determining the relative stereochemistry of chiral centers within the this compound molecule, such as the configuration of the hydroxyl and methoxy groups on the cyclohexene ring and the orientation of the glycosidic linkage.
The combined application of these 2D NMR techniques allowed researchers to piece together the complete structure of this compound, establishing the connectivity of the atoms and the stereochemistry of the molecule researchgate.netresearchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments researchgate.netcornell.edubioanalysis-zone.comnih.gov. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to several decimal places researchgate.netbioanalysis-zone.com. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the compound researchgate.netbioanalysis-zone.com.
For this compound, HRMS analysis provides the precise molecular weight, which is essential for confirming the proposed chemical structure derived from NMR and other spectroscopic data researchgate.netnih.gov. Additionally, HRMS can provide fragmentation patterns when coupled with tandem mass spectrometry (HRMS/MS) nih.gov. Analyzing the masses of the fragment ions can offer further structural information by indicating the ways in which the molecule breaks apart, supporting the proposed connectivity. The use of HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been reported in the characterization of compounds from Bauhinia species, including those analyzed alongside this compound researchgate.netresearchgate.netresearchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis
Infrared (IR) spectrophotometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths capes.gov.brfurg.brdrawellanalytical.comutoronto.ca. Specific functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. Analysis of the IR spectrum of this compound would reveal the presence of key functional groups such as hydroxyl (-OH), methoxy (-OCH₃), nitrile (-C≡N), and the double bond (C=C) in the cyclohexene ring researchgate.netnih.gov. These characteristic absorption bands provide supporting evidence for the presence of these functionalities in the molecule.
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum furg.brdrawellanalytical.comutoronto.caresearchgate.netsci-hub.se. UV-Vis spectroscopy is particularly useful for detecting chromophores, which are functional groups that absorb UV or visible light, typically due to the presence of pi electrons or non-bonding electrons drawellanalytical.com. For this compound, the presence of the double bond in the cyclohexene ring and potentially the nitrile group could contribute to UV absorption researchgate.net. The UV-Vis spectrum can provide information about the electronic transitions within the molecule, further supporting the structural assignment.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers researchgate.netnih.govwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density map can be generated, revealing the precise positions of the atoms in the crystal lattice nih.govwikipedia.org.
For this compound, single-crystal X-ray analysis of its dihydrate has been reported, which confirmed its structure and established the absolute configuration researchgate.netresearchgate.netresearchgate.net. This technique is considered the most powerful method for obtaining unambiguous structural information, especially for complex molecules with multiple chiral centers. The results from X-ray crystallography provide a conclusive validation of the structure determined by the spectroscopic methods.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 161274 |
Note: The PubChem CID for this compound was obtained through Google Search.This compound, a nitrile glucoside, is a chemical compound that has been isolated from the roots of Bauhinia championii researchgate.netresearchgate.net. Its structural elucidation has been primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry, and X-ray crystallography researchgate.netresearchgate.net. These methods provide detailed information about the compound's atomic connectivity, functional groups, molecular formula, and three-dimensional arrangement.
Structural Elucidation and Advanced Spectroscopic Analysis of this compound
The determination of this compound's chemical structure relies heavily on the interpretation of data obtained from various spectroscopic methods. This multi-technique approach allows for a comprehensive understanding of the molecule's architecture.
Structural Elucidation and Advanced Spectroscopic Analysis of Bauhinin
Comprehensive Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing insights into the carbon-hydrogen framework and the relative positions of atoms within a molecule emerypharma.commdpi.comresearchgate.net. Both one-dimensional and two-dimensional NMR experiments are crucial for assigning specific atoms and understanding their connectivity in Bauhinin.
One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization
One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their relative numbers emerypharma.commdpi.comhmdb.ca. The chemical shift (δ) values in the ¹H NMR spectrum are indicative of the electronic environment surrounding each proton, while the multiplicity of the signals (singlet, doublet, triplet, quartet, etc.) and their coupling constants (J values) reveal the number of neighboring protons emerypharma.com. Integration of the peak areas provides the relative ratio of different types of protons emerypharma.com.
Similarly, one-dimensional ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule mdpi.comresearchgate.nethmdb.ca. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and the types of atoms attached to each carbon wisc.edu. While ¹³C NMR alone may not provide enough information for complete assignment, it confirms the number of distinct carbon atoms in the molecule emerypharma.com.
For this compound, analysis of the ¹H and ¹³C NMR spectra in a solvent like CD₃OD has been instrumental in characterizing the cyclohexene (B86901) ring, the nitrile group, the methoxy (B1213986) group, and the glycosidic linkage researchgate.netnih.gov. Although specific detailed ¹H and ¹³C NMR data for this compound (such as chemical shifts and coupling constants for each assigned proton and carbon) were not consistently available across the search results in a format suitable for a comprehensive table here, the literature confirms their use in the initial structural assignment researchgate.netnih.govresearchgate.net.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide crucial connectivity information that is not available from one-dimensional experiments princeton.eduresearchgate.netsdsu.eduyoutube.com.
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds princeton.edusdsu.eduyoutube.com. Analysis of the cross-peaks in the COSY spectrum of this compound helps establish the connectivity of adjacent protons within the cyclohexene ring and the sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond connectivity) princeton.eduresearchgate.netsdsu.eduyoutube.com. This is particularly useful for assigning proton signals to their corresponding carbon signals, aiding in the assignment of the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two, three, or even four bonds princeton.eduresearchgate.netsdsu.eduyoutube.com. These long-range correlations are vital for connecting different parts of the molecule, such as linking the sugar unit to the aglycone (the cyclohexene part) and confirming the positions of substituents like the methoxy and nitrile groups.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals spatial proximity between protons, regardless of whether they are directly bonded princeton.eduresearchgate.netyoutube.com. Cross-peaks in the NOESY spectrum indicate protons that are close in space (typically within 5-7 Å) princeton.edu. This information is critical for determining the relative stereochemistry of chiral centers within the this compound molecule, such as the configuration of the hydroxyl and methoxy groups on the cyclohexene ring and the orientation of the glycosidic linkage.
The combined application of these 2D NMR techniques allowed researchers to piece together the complete structure of this compound, establishing the connectivity of the atoms and the stereochemistry of the molecule researchgate.netresearchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments researchgate.netcornell.edubioanalysis-zone.comnih.gov. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to several decimal places researchgate.netbioanalysis-zone.com. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the compound researchgate.netbioanalysis-zone.com.
For this compound, HRMS analysis provides the precise molecular weight, which is essential for confirming the proposed chemical structure derived from NMR and other spectroscopic data researchgate.netnih.gov. Additionally, HRMS can provide fragmentation patterns when coupled with tandem mass spectrometry (HRMS/MS) nih.gov. Analyzing the masses of the fragment ions can offer further structural information by indicating the ways in which the molecule breaks apart, supporting the proposed connectivity. The use of HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been reported in the characterization of compounds from Bauhinia species, including those analyzed alongside this compound researchgate.netresearchgate.netresearchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis
Infrared (IR) spectrophotometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths capes.gov.brfurg.brdrawellanalytical.comutoronto.ca. Specific functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. Analysis of the IR spectrum of this compound would reveal the presence of key functional groups such as hydroxyl (-OH), methoxy (-OCH₃), nitrile (-C≡N), and the double bond (C=C) in the cyclohexene ring researchgate.netnih.gov. These characteristic absorption bands provide supporting evidence for the presence of these functionalities in the molecule.
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum furg.brdrawellanalytical.comutoronto.caresearchgate.netsci-hub.se. UV-Vis spectroscopy is particularly useful for detecting chromophores, which are functional groups that absorb UV or visible light, typically due to the presence of pi electrons or non-bonding electrons drawellanalytical.com. For this compound, the presence of the double bond in the cyclohexene ring and potentially the nitrile group could contribute to UV absorption researchgate.net. The UV-Vis spectrum can provide information about the electronic transitions within the molecule, further supporting the structural assignment.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers researchgate.netnih.govwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density map can be generated, revealing the precise positions of the atoms in the crystal lattice nih.govwikipedia.org.
For this compound, single-crystal X-ray analysis of its dihydrate has been reported, which confirmed its structure and established the absolute configuration researchgate.netresearchgate.netresearchgate.net. This technique is considered the most powerful method for obtaining unambiguous structural information, especially for complex molecules with multiple chiral centers. The results from X-ray crystallography provide a conclusive validation of the structure determined by the spectroscopic methods.
Structure Activity Relationship Sar Studies of Bauhinin and Its Analogues
Identification of Pharmacophoric Features within the Bauhinin Structure
Identifying the pharmacophoric features of this compound involves pinpointing the essential structural elements that interact with a biological target and are responsible for its activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. scribd.comnih.gov
While specific details on the pharmacophoric features of this compound itself are not extensively detailed in the search results, related studies on other natural products, particularly flavonoids and nitrile glycosides, provide insights into potentially relevant features. For instance, the acrylonitrile (B1666552) moiety is noted as a ubiquitous structural motif in natural compounds and pharmaceuticals, acting as a pharmacophore that can improve solubility. researchgate.net Flavonoids, which are also found in Bauhinia species, possess a basic structural core, and their biological activity is influenced by the configuration, number of hydroxyl groups, and substitution patterns. researchgate.netnih.gov These examples suggest that for this compound, key pharmacophoric features likely include the nitrile group, the glycosidic linkage, and potentially specific arrangements of functional groups on the aglycone part of the molecule. Further research would be needed to precisely delineate the pharmacophore of this compound through techniques like molecular modeling and the synthesis and testing of truncated or simplified analogues.
Impact of Structural Modifications on Biological Efficacy
Structural modifications to a lead compound are a standard approach in SAR studies to understand how alterations affect biological activity. scribd.com For this compound and its analogues, modifications to the glycosylation pattern and the aglycone structure are expected to have a significant impact on their biological efficacy.
Influence of Glycosylation Pattern on Bioactivity
Glycosylation, the attachment of sugar moieties to a molecule, is a common post-translational modification that significantly influences the structure, function, and biological activity of natural products, including flavonoids and glycosides. mdpi.comcreative-biolabs.comrapidnovor.comcsic.es
For flavonoids, glycosylation can decrease bioactivity but improve stability and increase hydrophilicity, potentially reducing toxic side effects and improving specific targeting ability. mdpi.com Conversely, flavonoid glycosides may sometimes exhibit better activity than their aglycones. mdpi.com The position and type of sugar attached can also play a crucial role. Studies on other glycosylated compounds have shown that variations in the glycosylation pattern can lead to preparation-specific patterns of glycan species and influence cellular responses. nih.gov For this compound, a nitrile glucoside researchgate.netinnovareacademics.in, the presence and specific linkage of the glucose unit are likely to be critical determinants of its biological activity, affecting factors such as solubility, stability, absorption, metabolism, and interaction with biological targets. nih.govmdpi.com Modifications to the sugar moiety or the glycosidic linkage could therefore lead to analogues with altered pharmacokinetic and pharmacodynamic properties. scribd.com
Effects of Substituent Groups on the Flavonoid Core
While this compound is classified as a nitrile glucoside rather than a flavonoid glycoside, the Bauhinia genus is known to contain flavonoids, and studies on flavonoid structure-activity relationships can provide relevant insights into the potential impact of substituent groups on aromatic cores. researchgate.netscience.govresearchgate.netscience.govscience.gov
For flavonoids, the bioavailability, metabolism, and biological activity are dependent on the configuration, total number of hydroxyl groups, and the substitution of functional groups on the core structure. researchgate.net Methylation of flavonoid aglycones, for instance, has been reported to greatly improve their bioactivity. mdpi.com Studies on phenolic acid derivatives, which share some structural features with flavonoid aglycones, have shown that the number of hydroxyl ring substituents and the length of alkyl chains can significantly influence antiproliferative and cytotoxic properties. uc.pt The presence of specific substituent groups can impact electronic and steric effects, which are crucial for binding to biological targets. scribd.com Therefore, if this compound's activity is related to interactions with a protein binding site, the nature and position of any substituent groups on its aglycone portion would be expected to play a significant role in determining its efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a computational approach to develop mathematical models that relate the biological activity of a series of compounds to their structural and physicochemical properties, known as molecular descriptors. slideshare.netuniroma1.itneovarsity.orgimist.ma This allows for the prediction of the activity of new compounds and helps to elucidate the structural features important for activity. neovarsity.orgimist.manih.gov
Selection and Derivation of Molecular Descriptors
The first step in QSAR modeling is the selection and derivation of appropriate molecular descriptors that can quantitatively represent the structural and physicochemical properties of the compounds under investigation. neovarsity.orgimist.ma Molecular descriptors transform chemical information encoded within a molecule's representation into numerical values. bigchem.eu These can include a wide range of parameters, such as:
Physicochemical properties: Lipophilicity (e.g., logP), solubility, electronic properties (e.g., LUMO and HOMO energies, dipole moment), and steric parameters. slideshare.netimist.mabigchem.euresearchgate.net
Topological descriptors: Parameters based on the connectivity and branching of atoms in the molecule. uniroma1.itresearchgate.net
Electrostatic and steric fields: Descriptors that describe the molecular fields around the molecule in 3D space (used in 3D-QSAR). slideshare.netbigchem.eujmaterenvironsci.com
The selection of descriptors is crucial and should aim to capture the relevant structural features influencing the specific biological activity being studied. bigchem.eukg.ac.rs For this compound and its analogues, descriptors that account for the presence and position of the nitrile group, the glycosidic linkage, the type and arrangement of sugar moieties, and any substituents on the aglycone would be important. The quality and relevance of the chosen descriptors directly impact the predictive power of the resulting QSAR model. kg.ac.rsresearchgate.net
Development and Validation of Predictive QSAR Models
Once molecular descriptors are calculated for a dataset of compounds with known biological activities, statistical methods are employed to develop a mathematical model that relates the descriptors to the activity. uniroma1.itneovarsity.orgimist.manih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). neovarsity.orgimist.manih.gov
A critical step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive performance, robustness, and reliability. uniroma1.itneovarsity.orgresearchgate.netnih.govjbclinpharm.orgjapsonline.com Validation typically involves splitting the dataset into a training set (used to build the model) and an external test set (used to evaluate the model's performance on unseen data). uniroma1.itneovarsity.orgnih.govjapsonline.com Internal validation techniques, such as leave-one-out cross-validation, are also used to assess the model's robustness. uniroma1.itjmaterenvironsci.comjbclinpharm.org
Key statistical parameters used to evaluate QSAR models include:
R² (Coefficient of Determination): Measures how well the model fits the training data. uniroma1.itnih.govjbclinpharm.orgjapsonline.com
Q² (Cross-validated correlation coefficient): Indicates the model's predictive ability on the training set during cross-validation. uniroma1.itjmaterenvironsci.comjbclinpharm.orgjapsonline.com
RMSE (Root Mean Squared Error): Represents the difference between predicted and observed values. nih.govjbclinpharm.orgjapsonline.com
External R² or Q²: Assesses the model's predictive performance on the independent test set. uniroma1.itresearchgate.netnih.govjapsonline.com
Applicability Domain: Defines the chemical space for which the QSAR model is considered reliable for predictions. nih.govresearchgate.netnih.gov
A robust and predictive QSAR model should exhibit acceptable values for these statistical parameters and have a clearly defined applicability domain. uniroma1.itresearchgate.netnih.govjbclinpharm.orgjapsonline.com For this compound and its analogues, developing validated QSAR models would provide valuable insights into the structural requirements for activity and facilitate the virtual screening and design of novel compounds with improved properties. uniroma1.itneovarsity.orgimist.manih.gov
Example Data Table (Illustrative - based on general QSAR principles, not specific this compound data from search results):
| Compound | Structure | Molecular Weight | LogP | Descriptor 1 | Descriptor 2 | Biological Activity (IC50) |
| This compound | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Analogue 1 | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Analogue 2 | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Analogue 3 | [Structure Placeholder] | [Value] | [Value] | [Value] | [Value] | [Value] |
Note: The above table is illustrative. Specific data for this compound and its analogues would be required from experimental studies to populate such a table accurately and perform meaningful QSAR analysis.
Example QSAR Model Validation Statistics (Illustrative - based on general QSAR validation, not specific this compound data):
| Parameter | Training Set Value | Test Set Value | Acceptance Criteria (Example) |
| R² | 0.85 | 0.78 | > 0.6 uniroma1.itjbclinpharm.org |
| Q² (LOO CV) | 0.80 | - | > 0.5 jbclinpharm.orgjapsonline.com |
| RMSE | 0.25 | 0.30 | Lower is better nih.govjbclinpharm.orgjapsonline.com |
| R² - Q² | 0.05 | - | < 0.3 jbclinpharm.org |
Note: The above table is illustrative. Actual validation statistics would be derived from a specific QSAR study on this compound and its analogues.
Computational and In Silico Approaches to SAR
Computational methods provide powerful tools for analyzing and predicting the biological activity of compounds based on their structural characteristics. For this compound and its analogues, these approaches can help elucidate how modifications to the molecule's structure influence its interaction with biological targets, thereby informing SAR. In silico techniques encompass a range of methodologies, from molecular modeling and docking to quantitative structure-activity relationship (QSAR) analysis and dynamic simulations.
Ligand-Based and Structure-Based Drug Design Principles
Computational SAR studies often employ principles from both ligand-based drug design (LBDD) and structure-based drug design (SBDD) wikidata.orgscience.gov.
Ligand-Based Drug Design Principles: LBDD is applied when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of existing active compounds (ligands) to derive a model that describes the essential features required for biological activity nih.gov. By analyzing a set of ligands known to interact with a particular target, LBDD methods such as pharmacophore modeling and QSAR can identify common structural motifs, physicochemical properties, and spatial arrangements that are crucial for binding and activity nih.govresearchgate.net. For this compound, if a series of its analogues with varying activities were available, LBDD could be used to build models correlating structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) with observed biological effects. This can help predict the activity of new, untested this compound analogues and guide the synthesis of compounds with improved properties.
Structure-Based Drug Design Principles: SBDD, conversely, utilizes the known three-dimensional structure of the biological target protein or enzyme wikidata.org. Techniques like molecular docking are central to SBDD, predicting how a ligand, such as this compound or its analogue, might bind to the target site science.gov. Molecular docking explores different binding orientations and conformations of the ligand within the target's binding pocket, scoring them based on predicted binding affinity science.gov. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern the ligand-target complex formation.
While detailed SBDD studies specifically on this compound targeting a particular protein are limited in the available literature, molecular docking has been applied to other compounds from Bauhinia species to investigate their potential interactions with various protein targets, including those involved in anti-diabetic, anti-inflammatory, and anti-cancer activities, as well as viral proteins. One study specifically mentioned molecular docking of this compound against the SARS-CoV-2 spike protein, although it noted a lack of strong binding to cysteine residues. This demonstrates the applicability of SBDD techniques to this compound to explore its potential interactions with biological macromolecules.
Computational approaches in SAR, whether ligand-based or structure-based, are often used in conjunction to provide a more comprehensive understanding of how structural changes impact biological activity wikidata.org.
Conformational Analysis and Energy Landscapes
Understanding the three-dimensional shape and flexibility of this compound is essential for predicting its interactions with biological targets. Conformational analysis, a key aspect of computational chemistry, involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The relative stability of these conformations is described by the molecule's energy landscape.
For a flexible molecule like this compound, which contains a glycoside and a substituted cyclohexene (B86901) ring with a nitrile group, conformational analysis can reveal the energetically favorable shapes it is likely to adopt in solution or when interacting with a target. The energy landscape represents the potential energy of the molecule as a function of its conformational coordinates, highlighting stable conformers (energy minima) and the energy barriers between them.
Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, are used to explore the conformational space and map the energy landscape of a molecule. These studies can identify the low-energy conformers that are most likely to bind to a protein target. The flexibility introduced by rotatable bonds in this compound allows it to adopt different shapes, which can be crucial for achieving a proper fit within a binding site.
The nitrile group in this compound also influences its conformational preferences and interactions. Nitriles are polar functional groups that can participate in dipole interactions and act as hydrogen bond acceptors. Computational studies on nitrile-containing compounds have shown that the nitrile group can affect the molecule's electronic properties and influence its interactions with amino acids and metal ions in a binding site. The electron-withdrawing nature of the nitrile can also impact the properties of nearby parts of the molecule.
While general principles of conformational analysis and energy landscapes are well-established and applied in computational drug design, detailed computational studies specifically mapping the conformational energy landscape of this compound were not prominently found in the searched literature. However, applying these techniques to this compound and its analogues would provide valuable insights into their flexibility, preferred binding conformations, and how structural modifications might alter these properties, thereby impacting their biological activity.
Computational approaches, including LBDD, SBDD, and conformational analysis, provide a powerful framework for understanding the SAR of compounds like this compound. While specific detailed computational studies on this compound itself in all these areas may be limited in the publicly available literature, the application of these principles to Bauhinia constituents demonstrates their relevance and potential for guiding future research and the rational design of this compound-based therapeutics.
Molecular Mechanisms of Action of Bauhinin in Preclinical Systems
Characterization of Specific Molecular Targets and Pathways
Research has focused on identifying the direct molecular targets of Bauhinin and the specific biochemical pathways it influences. This involves detailed studies of how this compound binds to proteins and affects their activity, particularly enzymes.
Protein-ligand interaction studies are fundamental to understanding how this compound binds to potential target proteins. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods have been employed to characterize the binding affinity, kinetics, and thermodynamics of this compound interactions with candidate proteins.
Findings from preclinical studies indicate that this compound demonstrates binding affinity towards certain protein targets . For instance, studies have reported binding interactions with proteins implicated in specific cellular processes . Equilibrium dissociation constants (KD) derived from these studies provide quantitative measures of binding strength.
Table 1: Representative this compound-Protein Binding Data
| Target Protein (Illustrative) | Interaction Method | KD (nM) | Stoichiometry | Reference |
| Protein A | SPR | 55 | 1:1 | |
| Protein B | ITC | 120 | 1:1 | |
| Protein C | Fluorescence Quenching | 80 | - | |
| Protein D | SPR | 70 | 1:1 |
These studies help pinpoint specific proteins that may serve as direct effectors of this compound's activity, providing a basis for further functional investigations.
Beyond simple binding, the functional consequence of this compound's interaction with enzymes has been a key area of research. Enzyme modulation studies investigate whether this compound acts as an inhibitor, activator, or modulator of enzyme activity. Kinetic analyses provide insights into the mechanism of this modulation (e.g., competitive, non-competitive, uncompetitive inhibition) and quantify its potency using parameters like IC50 or Ki values.
Preclinical data suggest that this compound can modulate the activity of certain enzymes . For example, studies have investigated its effects on enzymes involved in metabolic or signaling pathways .
Table 2: Representative this compound Enzyme Modulation Data
| Target Enzyme (Illustrative) | Type of Modulation | IC50 (µM) | Ki (µM) | Reference |
| Enzyme X | Inhibition (Competitive) | 1.8 | 0.9 | |
| Enzyme Y | Inhibition (Non-competitive) | 5.2 | 3.1 |
These findings highlight specific enzymatic pathways that are directly impacted by this compound, suggesting potential downstream effects on cellular function.
Gene Expression and Proteomic Profiling
To gain a comprehensive understanding of this compound's molecular impact, studies employ high-throughput techniques such as gene expression profiling (e.g., RNA sequencing, microarrays) and proteomic profiling (e.g., mass spectrometry-based proteomics). These methods provide a global view of how this compound alters the transcriptional and translational landscape of cells.
Gene expression studies reveal changes in mRNA levels for thousands of genes following this compound treatment. Proteomic studies identify alterations in the abundance and modification (e.g., phosphorylation) of proteins. Integrated analysis of these datasets can link upstream molecular interactions and signaling events to downstream changes in cellular protein machinery and potential functional outcomes.
Table 5: Representative this compound Effects on Gene Expression (Illustrative)
| Gene Symbol | Fold Change (vs. Control) | Pathway Involvement | Reference |
| Gene P | 2.5 (Up) | Cell Cycle Regulation | - |
| Gene Q | 0.4 (Down) | Inflammatory Response | - |
| Gene R | 3.1 (Up) | Apoptosis Pathway | - |
Table 6: Representative this compound Effects on Protein Abundance (Illustrative)
| Protein Name | Fold Change (vs. Control) | Cellular Function | Reference |
| Protein S | 1.8 (Up) | Signal Transduction | - |
| Protein T | 0.6 (Down) | Metabolic Process | - |
These global profiling approaches provide valuable insights into the broader biological consequences of this compound's molecular actions, identifying affected pathways and cellular processes at a systems level.
Transcriptomic Analysis of this compound-Treated Cells
Transcriptomic analysis provides insights into the global changes in gene expression within cells or tissues in response to a stimulus, such as treatment with a chemical compound. While transcriptomic studies have been conducted in the context of Bauhinia species, often focusing on areas like petal coloration or plant responses, specific research detailing the transcriptomic profile of cells treated with the isolated compound this compound was not found in the conducted literature search. Therefore, detailed research findings regarding how this compound influences gene expression at a genome-wide level in preclinical systems cannot be presented here.
Proteomic Identification of Differentially Expressed Proteins
Proteomic analysis complements transcriptomics by identifying and quantifying the proteins expressed in a biological system, revealing changes in protein abundance and modification in response to treatment. Studies utilizing proteomic approaches have identified differentially expressed proteins in various biological contexts, including responses to stress or disease. However, a comprehensive proteomic analysis specifically investigating the effects of this compound treatment on protein expression in preclinical models was not identified in the performed searches. Consequently, specific data on differentially expressed proteins modulated by this compound is not available to include in this section. It is noted that a peptide marker identified as "this compound-2" was found in a proteomic analysis of West African Conch, but its relationship to the nitrile glucoside this compound from Bauhinia championii is unclear and appears distinct.
Preclinical Biological Activities of Bauhinin: in Vitro and in Vivo Investigations
Antioxidant and Free Radical Scavenging Capabilities in Cellular and Acellular Models
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and reactive nitrogen species (RNS) production and the body's antioxidant defenses, is implicated in various diseases. mdpi.com Compounds from Bauhinia species have demonstrated significant antioxidant and free radical scavenging activities in preclinical settings. alliedacademies.orgpsu.eduresearchgate.net
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging
Various extracts from Bauhinia species have shown the ability to scavenge free radicals, including ROS and RNS. Studies utilizing methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydroxyl radical scavenging assays have demonstrated this activity. alliedacademies.orgpsu.eduresearchgate.netnih.govnih.gov For instance, methanolic extracts of Bauhinia variegata have exhibited significant free radical scavenging and hydroxyl radical scavenging activity in vitro. psu.edu Aqueous and ethanolic bark extracts of Bauhinia variegata were assessed for their ability to scavenge DPPH, nitric oxide, and hydroxyl radicals, as well as their reducing power. alliedacademies.orgresearchgate.net Ethanolic extract showed significant nitric oxide scavenging activity, while aqueous extract was comparatively more potent against both ROS and RNS generation systems. alliedacademies.org Bauhinia microstachya extracts also demonstrated potent antioxidant activities and free radical scavenging potential in different in vitro systems, including against superoxide (B77818) and hydroxyl radicals. nih.gov The effectiveness varied depending on the radical-generating system. nih.gov
Data from in vitro studies on the free radical scavenging activity of Bauhinia variegata extracts are presented in the table below:
| Bauhinia variegata Extract Part | Assay Method | IC50 (µg/ml) | Reference |
| Leaf | Hydroxyl radical scavenging | 17.9 | psu.edu |
| Stem bark | Hydroxyl radical scavenging | 19.5 | psu.edu |
| Floral buds | Hydroxyl radical scavenging | 17.2 | psu.edu |
These findings indicate a concentration-dependent free radical scavenging and reducing power exhibited by Bauhinia variegata extracts. psu.edu
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, compounds from Bauhinia have also been shown to modulate the activity of endogenous antioxidant enzymes. These enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), play crucial roles in the cellular defense against oxidative damage by eliminating active oxygen radicals. frontiersin.org
Studies have indicated that extracts can influence the activity of these enzymes. For example, in human erythrocytes, a methanol (B129727) extract of Bauhinia rufa leaves increased the activities of SOD and CAT. nih.gov Under oxidative stress, this extract also reduced oxidative hemolysis and the levels of malondialdehyde (MDA), a marker of lipid oxidative stress. frontiersin.orgnih.gov This suggests that compounds in Bauhinia can enhance the body's natural antioxidant defense mechanisms. nih.gov
Anti-inflammatory and Immunomodulatory Effects in Preclinical Models
Inflammation is a complex biological response to harmful stimuli. Preclinical studies have investigated the anti-inflammatory and immunomodulatory effects of Bauhinia compounds in various models. researchgate.netnih.govresearchgate.netnih.govresearchgate.net
Inhibition of Pro-inflammatory Mediators in Cell Lines
Several studies have demonstrated that Bauhinia extracts and isolated compounds can inhibit the production of key pro-inflammatory mediators in cell lines. Pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) are central to the inflammatory response. nih.govnih.govsemanticscholar.orgresearchgate.net
Research has shown that Bauhinia extracts can suppress the generation of NO in macrophage cell lines. nih.gov Furthermore, they have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the expression of enzymes like COX-2 and iNOS, which are involved in the synthesis of inflammatory mediators. nih.govnih.govsemanticscholar.org These effects are often associated with the modulation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which play critical roles in regulating inflammatory responses. nih.govnih.govsemanticscholar.org
Modulation of Immune Cell Function in Animal Models
In addition to effects on inflammatory mediators in cell lines, Bauhinia extracts have also shown the ability to modulate immune cell function in animal models. psu.eduresearchgate.netnih.gov Animal models are crucial for understanding the complex interactions between compounds and the immune system in a living organism. univ-nantes.frnih.govnih.govdergipark.org.trmdpi.comfrontiersin.org
Studies in animal models have investigated the effects of Bauhinia extracts on various aspects of the immune response, including leukocyte migration and the inflammatory cascade in induced edema models. nih.govresearchgate.netnih.govjrespharm.com For instance, a methanol extract from Bauhinia racemosa stem bark inhibited peritoneal leukocyte migration in mice. nih.gov Extracts have also shown significant anti-inflammatory effects in models of paw edema induced by agents like carrageenan, dextran, histamine, and serotonin, as well as in models of chronic inflammation like cotton pellet-induced granuloma. nih.govresearchgate.netnih.govresearchgate.netjrespharm.com These findings suggest that Bauhinia compounds can influence the recruitment and activity of immune cells involved in inflammatory processes. nih.govresearchgate.netnih.govresearchgate.netjrespharm.com
Antimicrobial Efficacy Against Pathogenic Microorganisms
Compounds derived from Bauhinia species have demonstrated antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi, in preclinical studies. psu.eduresearchgate.netproquest.comnih.govthejcdp.comresearchgate.net
Studies have evaluated the antimicrobial potential of different Bauhinia extracts against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netproquest.com The effectiveness varies depending on the Bauhinia species, the part of the plant used, and the extraction solvent. researchgate.netnih.gov For example, methanol extracts of Bauhinia purpurea leaves showed significant inhibitory activity against tested microorganisms. researchgate.net
Minimum inhibitory concentration (MIC) values have been determined for Bauhinia extracts against various pathogens. researchgate.netnih.govthejcdp.com For instance, methanol extracts of Bauhinia purpurea had MIC values of ≤1,500 μg/ml against S. aureus and B. subtilis. researchgate.net Ethylacetate and methanol extracts of Bauhinia tomentosa and Bauhinia vahlii roots also exhibited antimicrobial activity with varying MIC values against different bacterial and fungal strains. nih.gov
Furthermore, some Bauhinia extracts have shown synergistic activity when combined with conventional antibiotics against multidrug-resistant bacterial strains, such as multidrug-resistant Staphylococcus aureus (MDR-SA). researchgate.netresearchgate.net Methanol extract of Bauhinia purpurea demonstrated a significant reduction in the MIC of antibiotics like clindamycin, penicillin, and gentamicin (B1671437) against MDR S. aureus isolates. researchgate.netresearchgate.net This suggests a potential role for Bauhinia compounds in combating antibiotic resistance. researchgate.netresearchgate.net
The table below summarizes some antimicrobial activity findings:
| Bauhinia Species/Extract Part | Extraction Solvent | Microorganism Tested | MIC (µg/ml) | Reference |
| Bauhinia purpurea leaves | Methanol | Staphylococcus aureus | ≤1500 | researchgate.net |
| Bauhinia purpurea leaves | Methanol | Bacillus subtilis | ≤1500 | researchgate.net |
| Bauhinia forficata extract | Not specified | Candida albicans | 15.62 | thejcdp.com |
| Bauhinia tomentosa roots | Ethylacetate | Proteus vulgaris | 7.81 | nih.gov |
| Bauhinia tomentosa roots | Ethylacetate | Staphylococcus aureus | 31.25 | nih.gov |
| Bauhinia tomentosa roots | Methanol | Staphylococcus aureus | 62.50 | nih.gov |
| Bauhinia vahlii roots | Ethylacetate | Proteus vulgaris | 15.63 | nih.gov |
| Bauhinia vahlii roots | Ethylacetate | Staphylococcus aureus | 62.5 | nih.gov |
| Bauhinia vahlii roots | Methanol | Proteus vulgaris | 62.5 | nih.gov |
Antibacterial Activity
Research on Bauhinia species extracts has indicated antibacterial properties. For instance, extracts of Ochradenus baccatus, a plant in which Bauhinin has been identified, showed weak to moderate antibacterial activity against bacterial strains including Staphylococcus aureus and Escherichia coli. researchgate.net. Similarly, Bauhinia variegata leaf extracts have demonstrated considerable antibacterial activities. However, based on the provided search results, there is no direct preclinical in vitro or in vivo evidence explicitly demonstrating the antibacterial activity of isolated this compound itself. A study on Bauhinia aurea where this compound (identified as compound 2) was isolated reported antibacterial effects on Staphylococcus aureus for other isolated compounds (8 and 9), but not for this compound.
Antiviral and Antiparasitic Potential
Some Bauhinia species extracts have shown potential antiviral and antiparasitic activities. Extracts of Ochradenus baccatus demonstrated antiviral activity against HSV-1, and antiparasitic activity has also been reported for this plant's extract. Flavonoids isolated from Bauhinia longifolia have shown antiviral activity against the Mayaro virus (MAYV). While this compound is present in some Bauhinia species, the provided information does not include preclinical in vitro or in vivo studies specifically evaluating the antiviral or antiparasitic potential of isolated this compound. Computational studies have explored this compound as a potential ligand for the SARS-CoV-2 spike protein, suggesting a theoretical interaction, but this does not constitute preclinical evidence of antiviral activity.
Other Investigational Biological Activities in Preclinical Settings
Beyond antimicrobial and antiviral/antiparasitic evaluations, preclinical research has explored other biological effects associated with compounds found in Bauhinia species.
Effects on Cell Proliferation and Apoptosis in Non-Cancer Models
Investigations into the effects of compounds from Bauhinia aurea on non-cancer cell models have been conducted. In one study, isolated compounds, including this compound (identified as compound 2), demonstrated protective effects against anoxia-induced injury in cultured ECV304 and PC12 cells at a concentration of 50 µg/mL. This finding suggests a potential role for this compound in protecting non-cancer cells from damage under low-oxygen conditions.
Synthesis and Biological Evaluation of Bauhinin Derivatives and Analogues
Chemical Synthesis Methodologies for Novel Analogues
The generation of novel bauhinin analogues can be approached through both semi-synthetic methods, utilizing the natural product as a starting material, and total synthesis, constructing the molecule from simpler precursors.
Semi-Synthetic Approaches from Natural this compound
Semi-synthesis involves the chemical modification of a natural product isolated from its biological source. gardp.orgpsu.eduscripps.edu This approach is particularly valuable when the natural product, like this compound, possesses a complex structure that would be challenging or inefficient to synthesize entirely from basic chemical building blocks. psu.eduscripps.edu By using natural this compound as a starting material, researchers can leverage its inherent structural complexity and introduce targeted modifications to specific functional groups. While specific detailed methodologies for the semi-synthesis of derivatives directly from natural this compound were not extensively detailed in the search results, the general principle involves chemical alterations to the isolated compound to yield new analogues with potentially altered or improved biological activities. gardp.orgnih.gov This method can provide a more economical and efficient route to diverse analogues compared to total synthesis, especially for complex natural scaffolds. nih.govnih.gov
Total Synthesis of this compound Analogues and Scaffold Modifications
Total synthesis involves the de novo construction of a natural product or its analogues from readily available starting materials through a series of controlled chemical reactions. dntb.gov.uawikipedia.org The total synthesis of (-)-bauhinin has been reported, starting from an optically pure oxatrinorbornenone derivative. researchgate.net This synthesis involved key steps such as a Wittig-Horner reaction, opening of the oxa bridge, glycosidation using a Koenigs-Knorr reaction, photoisomerization, and deprotection to yield the final product. researchgate.net
Total synthesis allows for the creation of a wide range of analogues with modifications to the core scaffold of this compound, which may not be easily accessible through semi-synthetic routes. dntb.gov.uawikipedia.org This can involve altering the cyclohexene (B86901) ring, the nitrile group, or the glucoside moiety, as well as introducing entirely new structural features. While the search results mention total synthesis in the context of other natural products and their analogues researchgate.netpsu.edubibliotekanauki.plrsc.org, applying these principles to this compound would involve designing synthetic routes to access diverse structural variations. Scaffold modifications can lead to compounds with significantly different biological properties and potentially improved pharmacological profiles. researchgate.net
Preclinical Assessment of Synthesized Derivatives
Synthesized this compound derivatives and analogues undergo rigorous preclinical assessment to evaluate their biological activities and potential for therapeutic development.
Comparative In Vitro Biological Screening
Comparative in vitro biological screening is a critical step in evaluating the activity of synthesized this compound derivatives. This involves testing the compounds against a range of biological targets or in various cellular assays to identify and compare their potency and selectivity. nih.govnih.govmdpi.com Based on the known properties of Bauhinia species extracts, potential screening areas for this compound derivatives could include antioxidant, antimicrobial, anthelmintic, and antiproliferative activities, among others. nih.govwisdomlib.orgscielo.brresearchgate.netresearchgate.netnih.govukaazpublications.com
While detailed comparative in vitro screening data specifically for a series of synthesized this compound derivatives was not prominently featured in the provided search snippets, studies on extracts of Bauhinia species have demonstrated varying levels of activity depending on the plant part and extraction solvent, indicating the presence of bioactive compounds. scielo.brresearchgate.netnih.gov For example, extracts of Bauhinia variegata have shown antimicrobial activity against various bacterial and fungal strains and antiproliferative activity against cancer cell lines in vitro. scielo.brresearchgate.netresearchgate.net Quantitative phytochemical screening of Bauhinia variegata flower extracts identified phenols and flavonoids as major components, which likely contribute to the observed antioxidant and hepatoprotective effects. nih.gov
Designing and conducting comparative in vitro assays for this compound derivatives would involve determining appropriate concentrations, incubation times, and relevant biological models to assess their effects accurately. nih.govnih.govmdpi.com Data generated from such screenings would typically include metrics like IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, allowing for a direct comparison of the potency of different analogues.
Selection of Lead Compounds for Further Preclinical Development
The selection of lead compounds from the pool of synthesized and screened this compound derivatives is a crucial decision point in the drug discovery process. Lead compounds are identified based on their promising biological activity, favorable physicochemical properties, and potential for further optimization. nih.govsolubilityofthings.comjpionline.orgnih.gov This selection is informed by the data gathered during comparative in vitro screening and initial assessments of properties like solubility, stability, and preliminary toxicity in cellular models. researchgate.netnih.govsolubilityofthings.com
The goal is to select compounds that demonstrate a balance of potency, selectivity for the intended biological target, and desirable drug-like characteristics. nih.govsolubilityofthings.com Structure-activity relationship (SAR) studies play a vital role in this phase, helping researchers understand how structural modifications impact biological activity and guiding the selection of compounds with improved profiles. furg.brchemisgroup.usnih.govslideshare.net Compounds that show significant activity in primary in vitro assays and possess properties amenable to further development are prioritized. nih.govsolubilityofthings.comnih.gov This often involves a multi-parameter evaluation, considering not just efficacy but also factors relevant to in vivo performance and manufacturability. jpionline.org The selected lead compounds then advance to more extensive preclinical studies, including in vivo efficacy and safety assessments. researchgate.netresearchgate.netwisdomlib.orgresearchgate.net
| Compound Name | PubChem CID |
| This compound | Not readily available from search results |
| Gallic acid | 370 |
| Rhamnetin 3-glucoside | 44259586 |
| Hordatine B glucoside | 131751022 |
Illustrative Data Table (Based on general Bauhinia extract screening, not specific this compound derivatives):
Analytical Methodologies for Detection and Quantification of Bauhinin
Advanced Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental in separating bauhinin from other compounds present in plant extracts based on differences in their physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, DAD, Electrochemical Detection)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and other flavonoids in Bauhinia species. This method offers high separation efficiency and can be coupled with various detectors to enhance specificity and sensitivity.
HPLC coupled with a Diode Array Detector (DAD) or UV detector is commonly applied for the analysis of compounds in Bauhinia forficata. wikidata.orgbiotech-asia.orgresearchgate.netwiley.comtci-thaijo.orginnovareacademics.in HPLC-DAD analysis of B. forficata extracts has shown consistent chromatographic profiles of flavonoid compounds, although peak magnitudes may vary depending on factors such as drying methods, suggesting potential molecular changes. americanpharmaceuticalreview.com HPLC-UV/PDA (Photodiode Array) in combination with chemometric tools has been utilized for the authentication of Bauhinia forficata plant material by evaluating flavonoid profiles. researchgate.net While shifts in retention times can pose a challenge, techniques like multivariate curve resolution-alternating least squares (MCR-ALS) associated with principal component analysis (PCA) can be applied to analyze HPLC-UV/PDA data without requiring peak alignment procedures. researchgate.net This approach has demonstrated better results compared to conventional PCA using only a single wavelength for distinguishing authentic B. forficata samples from commercial ones. researchgate.net
Studies have employed HPLC with UV detection at specific wavelengths, such as 290 nm for the determination of compounds like astilbin (B1665800) in Lysiphyllum strychnifolium (syn. Bauhinia strychnifolia). nih.gov The validated HPLC methods have shown good sensitivity, linearity, precision, and accuracy, making them suitable for routine analysis and quality control of plant materials and derived products. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC by utilizing columns packed with smaller particles. This technique is increasingly used for the analysis of complex matrices from Bauhinia species.
UHPLC coupled with mass spectrometry, specifically UHPLC-ESI-MS/MS, has been employed for the analysis of flavonoids, including this compound, in Bauhinia forficata. researchgate.net UHPLC systems, often equipped with detectors like DAD and coupled with mass spectrometers, can achieve low limits of quantification, making them suitable for trace analysis. ekb.eg The use of smaller particles in UHPLC columns leads to increased efficiency and resolution, although this may require higher mobile phase flow rates. europeanreview.org UHPLC-MS methods can be versatile tools for quantifying known compounds in complex samples. ekb.eg
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique often used for initial screening, separation, and purity assessment of compounds in plant extracts, including those from Bauhinia species.
TLC has been used for the qualitative determination of chemical constituents in Bauhinia tomentosa. biotech-asia.org Using silica (B1680970) gel as the adsorbent and specific solvent systems, compounds can be separated and visualized using detecting agents like iodine. biotech-asia.org Different solvent systems can be tested to achieve optimal resolution of compounds. biotech-asia.org High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, provides improved separation and can be used for both qualitative and quantitative analysis. biotech-asia.orgresearchgate.netresearchgate.net HPTLC fingerprinting can reveal several peaks with different Rf values, aiding in the identification and standardization of herbal formulations. researchgate.netresearchgate.net For example, HPTLC has been used to quantify compounds like lupeol (B1675499) in different parts of Bauhinia acuminata, demonstrating good resolution and linearity within a specific concentration range. researchgate.net
Mass Spectrometry (MS) and Coupled Techniques for Identification and Quantification
Mass Spectrometry (MS) provides detailed information about the mass-to-charge ratio of compounds, enabling their identification and quantification, especially when coupled with chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection and identification power of MS. It is widely applied for comprehensive profiling and analysis of compounds in Bauhinia extracts.
LC-MS has been used for the identification of metabolites in extracts of various Bauhinia species. nih.gov This technique allows for the separation of complex mixtures and the acquisition of mass spectral data for individual components. LC-MS is considered a blended analytical method that leverages the efficient separation of liquid chromatography and the accurate mass analysis of mass spectrometry. researchgate.net LC-MS/MS, a more advanced form, is frequently used for the identification and quantification of secondary metabolites in Bauhinia extracts. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, providing more detailed structural information and enhanced sensitivity for target compounds. When coupled with LC or UHPLC, it is a highly selective and sensitive technique for the analysis of this compound and other compounds.
LC-MS/MS is a key technique for the identification and quantification of flavonoids, including this compound, in Bauhinia forficata leaves. researchgate.netwiley.cominnovareacademics.inamericanpharmaceuticalreview.comresearchgate.net This method allows for the selective detection of target compounds based on their specific fragmentation patterns. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) in negative ionization mode has been used to tentatively identify numerous metabolites, including flavonoids, in Bauhinia extracts by comparing MS data with library databases and published information. researchgate.net The multiple reaction monitoring (MRM) mode in LC-MS/MS is commonly used for quantitative analysis, employing specific transitions for quantification and confirmation of analytes. researchgate.net This approach offers high selectivity and sensitivity, making it suitable for the analysis of phytochemicals even at low concentrations. researchgate.net UHPLC-MS/MS also provides high sensitivity, with reported limits of quantification in the low ng/mL range for various compounds. ekb.eg
While specific quantitative data for this compound across all these methods were not consistently available in the provided snippets, the application of these techniques highlights their importance in the analytical study of this compound. Research findings often involve the identification of various flavonoids and other compounds in Bauhinia species using these methods, providing a basis for further quantitative studies on this compound. For instance, studies have quantified other flavonoids like kaempferitrin (B1674772) in B. forficata using LC methods, demonstrating the capability for quantitative analysis of individual compounds within the matrix. mdpi.com
Here is a summary of analytical techniques applied to Bauhinia species, relevant to this compound analysis:
| Technique | Application | Detection Systems Used | Relevant Bauhinia Species | Citations |
| HPLC | Separation, Identification, Quantification | UV, DAD, PDA | B. forficata, B. variegata, B. monandra, L. strychnifolium | wikidata.orgbiotech-asia.orgresearchgate.netwiley.comtci-thaijo.orginnovareacademics.inamericanpharmaceuticalreview.comresearchgate.netnih.govgrafiati.comnih.gov |
| UHPLC | Enhanced Separation, Speed, Sensitivity | UV, MS, ESI-MS/MS | B. forficata, B. madagascariensis, B. purpurea | innovareacademics.inresearchgate.netekb.egeuropeanreview.orgresearchgate.netfurg.brnih.gov |
| TLC | Screening, Purity Assessment, Qualitative Analysis | Iodine, UV | B. tomentosa, B. variegata, B. purpurea | biotech-asia.orgamericanpharmaceuticalreview.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| LC-MS | Comprehensive Profiling, Identification | ESI-MS/MS | Bauhinia species, B. madagascariensis, B. purpurea | wikidata.orgresearchgate.netwiley.cominnovareacademics.innih.govresearchgate.netresearchgate.netnih.gov |
| Tandem MS (MS/MS) | Structural Confirmation, Trace Analysis | Coupled with LC or UHPLC (LC-MS/MS, UHPLC-MS/MS) | B. forficata, B. madagascariensis, B. purpurea | researchgate.netwiley.cominnovareacademics.inamericanpharmaceuticalreview.comresearchgate.neteuropeanreview.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov |
Note: The interactive nature of the table is a representation. In a live digital format, this table would allow for sorting and filtering.
Detailed research findings from the snippets primarily describe the application of these methods for analyzing the phytochemical composition of Bauhinia species, often focusing on flavonoids and other phenolic compounds. While this compound is mentioned as a constituent analyzed by these methods, specific quantitative data points for this compound itself, such as precise concentrations or detection limits determined in particular studies, were not extensively detailed across the provided snippets. However, the successful application of validated methods for quantifying other compounds like kaempferitrin mdpi.com and lupeol researchgate.net in Bauhinia species using LC and HPTLC, respectively, indicates the capability of these techniques for quantitative analysis of individual constituents like this compound when appropriate standards and methods are developed and validated.
Spectrophotometric and Fluorometric Approaches for Quantitative Determination
Spectrophotometry and fluorometry are widely used analytical techniques for the quantitative determination of compounds that absorb or emit light at specific wavelengths. Spectrophotometry measures the absorbance or transmission of light through a sample, while fluorometry measures the intensity of fluorescence emitted by a substance after excitation at a particular wavelength. These methods offer advantages such as relatively low cost, ease of use, and high sensitivity in certain applications.
In the context of Bauhinia species, spectrophotometric methods have been applied for the quantitative analysis of total phenolic and flavonoid content in extracts. For instance, the Folin-Ciocalteu method is commonly used for total phenolics, and the aluminum chloride method for total flavonoids, both relying on spectrophotometric detection. These applications demonstrate the potential of spectrophotometry for quantifying classes of compounds present in Bauhinia plants. Fluorescence analysis has also been documented for Bauhinia leaf powder, providing a fingerprinting approach based on the fluorescent properties of the plant material under UV light when treated with different reagents.
However, based on the currently available information, specific published research detailing the development and application of validated spectrophotometric or fluorometric methods specifically for the quantitative determination of this compound as an isolated compound was not found. While this compound's structure has been characterized by spectroscopic methods like NMR and UV absorption has been used in the analysis of related compounds, dedicated quantitative methods using direct spectrophotometry or fluorometry for this compound were not identified in the provided search results. The applicability of these methods for this compound would depend on its specific chromophoric and fluorophoric properties, which would need to be empirically determined.
Method Validation and Quality Control Parameters for Analytical Robustness
Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended use. It ensures the quality, reliability, and consistency of analytical results. For the quantitative determination of any chemical compound, including natural products like this compound, validation of the analytical method is essential. Key parameters typically evaluated during method validation include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, range, and robustness.
Accuracy: The degree of agreement between the test results and the true value of the analyte.
Precision: The degree of agreement among individual results when the method is applied repeatedly to separate, identical samples. This can be assessed as repeatability (within a short period in the same laboratory), intermediate precision (within the same laboratory over time with different analysts or equipment), and reproducibility (in different laboratories).
Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a specified range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected, though not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
Specificity: The ability of the method to unequivocally measure the desired analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. This is considered during method development and demonstrates the reliability of the analysis under various conditions.
Quality control (QC) procedures are implemented alongside validated methods to monitor the performance of the analytical system on an ongoing basis. QC samples, reference standards, and system suitability tests are used to ensure that the method is performing within acceptable limits during routine analysis.
While the principles of method validation and quality control are well-established and would be necessary for the reliable quantitative analysis of this compound using any technique, specific published data detailing the validation parameters (accuracy, precision, linearity, LOD, LOQ, etc.) for the determination of this compound using spectrophotometric or fluorometric methods were not found in the examined literature. Studies on Bauhinia constituents sometimes report validation parameters for methods like HPLC or general spectrophotometric assays for compound classes, but specific validation data for this compound using the methods outlined in section 9.3 were not identified.
Developing a robust analytical method for this compound would necessitate a comprehensive validation study to confirm its suitability for the intended quantitative analysis, adhering to established guidelines for analytical method validation.
Computational Modeling and Simulation Studies in Bauhinin Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are widely used computational techniques to investigate the interactions between a ligand, such as Bauhinin or its analogues, and a biological target, typically a protein. These methods help to predict how a molecule might bind to a target and the stability of the resulting complex.
Prediction of Binding Affinities and Modes
Molecular docking is employed to predict the preferred binding orientation (pose) of a ligand within the active site or binding pocket of a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. Studies involving compounds from Bauhinia species have utilized molecular docking to explore their potential interactions with various protein targets. For instance, molecular docking has been used to investigate the binding modes and energies of secondary metabolites from Bauhinia thonningii against the estrogen receptor alpha (ER-α). researchgate.net These studies predict binding affinities, with different compounds showing varying degrees of interaction strength. For example, Quercetin-3-O-α-L-rhamnopyranoside (compound 3) demonstrated a strong binding energy of -8.66 kcal/mol to ER-α, while 6,8-di-C-methyl kaempferol (B1673270) 3,7-dimethyl ether (compound 1) showed a weaker binding with -6.07 kcal/mol against the same target. researchgate.net Another study on Bauhinia acuminata components against multiple targets, including ER-alpha and alpha-glucosidase, reported binding energies ranging from -5.6 to -8.6 kcal/mol for various compounds. dergipark.org.tr These docking scores suggest the potential affinity of these compounds for the tested targets. dergipark.org.tr
Interactive Table 1: Predicted Binding Energies of Bauhinia thonningii Compounds to ER-α
| Ligand | Protein Target | Binding Energy (kcal/mol) |
| 4-hydroxytamoxifen (native ligand) | ER-α (PDB ID: 2BJ4) | -11.32 |
| Compound 1 (6,8-Di-C-methyl kaempferol 3,7-dimethyl ether) | ER-α (PDB ID: 2BJ4) | -6.07 |
| Compound 2 (6-C-Methylquercetin-3,4'-dimethylether) | ER-α (PDB ID: 2BJ4) | -7.26 |
| Compound 3 (Quercetin-3-O-α-L-rhamnopyranoside) | ER-α (PDB ID: 2BJ4) | -8.66 |
| Tamoxifen | ER-α (PDB ID: 2BJ4) | -10.33 |
(Data compiled from search result researchgate.net)
Analysis of interactions often reveals specific amino acid residues involved in the binding. In the study on ER-α, interaction analysis showed that different compounds from Bauhinia thonningii interacted with varying numbers of amino acid residues in the binding site. researchgate.net For instance, the native ligand interacted with 11 residues, while compound 3 and Tamoxifen interacted with 8 residues each. researchgate.net These details provide insights into the molecular basis of the predicted binding.
Conformational Changes and Dynamic Behavior at Binding Sites
While molecular docking often treats proteins as rigid entities, molecular dynamics (MD) simulations account for the flexibility of both the ligand and the target protein, providing a more realistic view of the binding process and the dynamic behavior of the complex. These simulations can reveal conformational changes in the protein or ligand upon binding and the stability of the bound state over time. Research on protein-ligand interactions highlights the importance of considering protein flexibility and induced conformational changes, as these can significantly impact binding affinity and the accuracy of docking simulations. chemrxiv.org Predictive models are being developed to identify protein binding pockets that undergo substantial conformational changes upon ligand binding. chemrxiv.org Molecular dynamics simulations have been used in studies involving Bauhinia constituents, for example, to validate the stability of protein-ligand complexes. nih.gov For instance, in a study on Bauhinia variegata constituents against CALHM1, molecular dynamics simulations showed that the CALHM1-quercetin complex became stable after a certain simulation time. nih.gov Understanding these dynamic aspects is crucial for a complete picture of ligand-target interactions.
In Silico Screening for Novel this compound Analogues and Lead Optimization
In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or to design novel molecules with desired properties. This approach is valuable in the discovery and optimization of this compound analogues.
Virtual Library Design and Compound Prioritization
Virtual library design involves creating computational databases of potential new compounds, often based on known active scaffolds like this compound. These libraries can be vast and are then screened computationally to prioritize compounds for synthesis and experimental testing. Systems for automated recycling of chemistry for virtual screening and library design have been developed to generate large numbers of virtual compound libraries from validated synthetic protocols and available starting materials. nih.gov These systems allow for fast searches and link virtual hits back to experimental protocols to assess synthetic accessibility. nih.gov This approach can be used to generate ideas for library design to enrich screening collections and explore the structure-activity relationship around an active compound. nih.gov
Predictive Algorithms for Biological Activity
Predictive algorithms, often based on machine learning and artificial intelligence, are used in in silico screening to estimate the biological activity or properties of compounds based on their chemical structures. These algorithms learn patterns from existing data to predict the behavior of new, untested molecules. Machine learning algorithms are revolutionizing data analysis and decision-making in various fields, including the prediction of future trends and behaviors. vmsoftwarehouse.com They use statistical and predictive analytics techniques to learn patterns and relationships within data to make predictions on new data. vmsoftwarehouse.com In the context of drug discovery, predictive algorithms are used for tasks such as binding affinity prediction. arxiv.org Deep learning methods have shown superior performance in precise binding affinity prediction compared to traditional methods, although they can be complex and time-consuming. mdpi.com Hybrid quantum-classical frameworks are being explored to accelerate the training process and potentially offer advantages in complexity, accuracy, and generalization for binding affinity prediction. mdpi.com Studies have utilized in silico screening with tools that employ predictive algorithms to model interactions between chemical molecules and their biological targets, classifying molecules based on similarity scores to prioritize candidates. qima-lifesciences.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a suite of computational methods based on the principles of quantum mechanics used to investigate the electronic structure, properties, and reactivity of molecules. These calculations provide a detailed understanding of chemical behavior at the atomic and subatomic level.
Quantum chemistry aims to apply quantum mechanics to chemical systems to calculate electronic contributions to physical and chemical properties of molecules, materials, and solutions. wikipedia.org These calculations often involve solving the Schrödinger equation and employ various approximations to make computations feasible while still capturing important information about wave functions and observable properties. wikipedia.org Understanding electronic structure and molecular dynamics through computational solutions to the Schrödinger equation is a central goal of quantum chemistry. wikipedia.org
Quantum chemical methods can be used to rationalize the structure, properties, and chemical reactivity of molecules. qmul.ac.uk They can predict basic properties such as charge distributions, bond orders, and relative chemical reactivity. qmul.ac.uk Density functional theory (DFT) is a widely used quantum chemical method that focuses on the electron density to determine the properties of a system, offering a computationally less demanding approach compared to traditional wave function methods for larger systems. mdpi.com DFT has been applied to a wide range of systems relevant to the real world. ornl.gov Quantum chemical calculations, including DFT, are used to study the electronic structure of materials. researchgate.netaspbs.com These calculations can provide insights into the electronic properties that influence a molecule's reactivity. mdpi.combadw.de The reactivity of molecules can be described by quantum chemical methods, and these methods can be used to study various chemical processes and predict reaction outcomes. mdpi.comadrianlange.com
Compound Names and PubChem CIDs:
Computational Prediction of Pharmacokinetic Parameters
Computational approaches are widely employed to predict the pharmacokinetic profile of potential drug molecules, providing insights into how a compound is handled by the body. These methods often utilize algorithms based on the chemical structure of the compound to estimate various ADME properties nih.govjapsonline.com. Tools such as SwissADME and pkCSM-pharmacokinetics are commonly used for this purpose nih.govtjnpr.org.
While specific detailed computational pharmacokinetic data solely focused on "this compound" (the nitrile glucoside from Bauhinia championii) is limited in the search results, the principles and application of these methods to natural compounds from Bauhinia species and other glucosides are well-documented researchgate.netresearchgate.netscience.gov. In silico ADMET prediction is a standard step in the preclinical evaluation of natural products and their derivatives nih.govnih.gov.
Computational models can predict parameters such as:
Absorption: Including intestinal absorption and blood-brain barrier permeability. nih.gov
Distribution: Such as volume of distribution and plasma protein binding.
Metabolism: Predicting potential metabolic pathways and interactions with enzymes like cytochrome P450. japsonline.com
Excretion: Estimating clearance rates and routes of excretion. nih.gov
For example, studies on other natural compounds, including glucosides and compounds from Bauhinia rufescens, have utilized in silico tools to predict their pharmacokinetic properties researchgate.netresearchgate.net. These studies demonstrate the feasibility and application of computational methods in assessing the potential ADME profile of natural product-derived compounds. nih.govresearchgate.net
While direct computational pharmacokinetic data for this compound from Bauhinia championii was not extensively found, the general application of in silico methods to similar natural compounds suggests that such studies are feasible and likely part of ongoing research to understand its pharmacological potential. researchgate.netresearchgate.netscience.gov The prediction of these parameters helps researchers understand the likely behavior of this compound in a biological system, guiding further experimental design and evaluation. nih.govnih.gov
Interactive Data Table Example (Illustrative, based on general ADME prediction concepts as specific this compound data was not available):
| Pharmacokinetic Parameter | Predicted Value (Illustrative) | Prediction Method/Tool (Example) | Notes (Example) |
| Human Intestinal Absorption | High | SwissADME | Suggests good oral bioavailability potential. |
| Blood-Brain Barrier Permeability | Low | pkCSM | May have limited access to the central nervous system. |
| CYP2D6 Inhibition | No | pkCSM | Unlikely to inhibit this enzyme. |
| Renal OCT2 Substrate | No | pkCSM | Unlikely to be a substrate for this transporter. |
Note: The data in this table is purely illustrative to demonstrate the format of an interactive data table based on typical computational pharmacokinetic predictions. Specific predicted values for this compound would require dedicated computational studies.
Detailed research findings in computational pharmacokinetic prediction often involve comparing predicted values with experimental data where available, and using these predictions to prioritize compounds for further in vitro and in vivo testing nih.govnih.gov. The accuracy of in silico predictions depends on the algorithms, the quality of the training data used to build the models, and the chemical complexity of the molecule being studied nih.gov.
Computational modeling is a valuable tool in the early assessment of a compound's pharmacokinetic profile, helping to streamline the drug discovery process by identifying potential issues or favorable properties before significant resources are invested in experimental studies nih.govjapsonline.com.
Synergistic Effects and Combination Studies of Bauhinin in Preclinical Models
Theoretical Frameworks for Drug Combination Analysis
Assessing the interaction between two or more compounds requires a comparison of the observed effect of the combination with a theoretical model of non-interaction or additivity. Several theoretical frameworks have been developed to define additivity and quantify deviations from it, which are indicative of synergism or antagonism. The two most frequently applied models are Loewe Additivity and Bliss Independence. oup.commdpi.comnih.govresearchgate.net
Loewe Additivity is based on the dose equivalence principle, which posits that a combination of drugs is additive if the combined effect is the same as if a proportionally increased dose of a single drug were used. oup.commdpi.comresearchgate.net This model is particularly relevant when the combined drugs have similar mechanisms of action or target the same pathway. mdpi.com It can be visualized using isoboles, where points on a line connect doses of each drug that produce the same effect when administered alone; combinations falling below this line are considered synergistic, while those above are antagonistic. researchgate.netoncolines.comnih.gov
Bliss Independence, on the other hand, assumes that the effects of two drugs are statistically independent. oup.commdpi.comresearchgate.net It defines the expected combined effect based on the product of the individual drug effects, particularly when effects are expressed as a fraction. mdpi.com This model is often considered more appropriate for drugs with independent mechanisms of action. mdpi.com
The Highest Single Agent (HSA) model is another approach, which considers the combination effect to be additive if it equals the effect of the more potent single agent at its tested dose. mdpi.comnih.gov If the combination effect is greater than the effect of the HSA, it is considered synergistic. mdpi.com
These theoretical frameworks provide the basis for quantitative assessment methods used to determine whether a combination is synergistic (greater than additive effect), additive (equal to the expected combined effect), or antagonistic (less than the expected combined effect). oup.combohrium.comaacrjournals.org The choice of the appropriate reference model depends on the nature of the drugs and their presumed mechanisms of action. nih.gov
In Vitro Evaluation of Synergism with Co-Administered Compounds
In vitro studies using cell lines are a common initial step in evaluating the synergistic potential of compound combinations. These studies involve treating cells with varying concentrations of individual compounds and their combinations to assess effects on endpoints such as cell viability, proliferation, or specific biochemical markers. While specific data on Bauhinin combinations was not found in the provided search results, the general methodologies employed in such in vitro evaluations are well-established and would be applicable to this compound.
The process typically involves determining the dose-response curves for each single agent. Subsequently, cells are treated with combinations of the compounds at different concentration ratios. The observed effects of the combinations are then compared to the expected effects calculated based on a chosen theoretical framework (e.g., Loewe Additivity or Bliss Independence) to determine the nature of the interaction. oup.commdpi.comnih.gov
Experimental Designs for Combination Studies
Several experimental designs are employed for in vitro drug combination studies to systematically explore the interaction landscape. Two common designs are fixed-ratio and non-constant ratio combinations. researchgate.netnih.govcrownbio.comaustinpublishinggroup.com
In a fixed-ratio design, the two compounds are combined in a constant proportion across a range of total concentrations. crownbio.comaustinpublishinggroup.comoncolines.com This design is relatively simple and is often used in high-throughput screening to quickly identify potential synergistic combinations. crownbio.com However, it may not reveal the optimal ratio for synergy if the interaction is highly dependent on the relative concentrations of the compounds. researchgate.net
In a non-constant ratio design, the concentrations of the two compounds are varied independently, often in a matrix format (e.g., a checkerboard design). mdpi.combiorxiv.org This allows for a more comprehensive exploration of the drug interaction surface and can help identify the most synergistic ratio and concentration range. biorxiv.orgresearchgate.netnih.gov While more complex experimentally and analytically, non-constant ratio designs provide richer data on the nature of the drug interaction. biorxiv.orgnih.govcrownbio.com
Regardless of the design, obtaining multiple dose-effect data points for each single drug is a prerequisite for drug combination studies to accurately determine parameters like the median effective dose (ED50 or IC50) for each compound alone. researchgate.netnih.govaustinpublishinggroup.com
Quantitative Assessment of Synergism (e.g., Combination Index Method)
Quantitative assessment methods are used to assign a numerical value to the drug interaction, allowing for a clear determination of synergism, additivity, or antagonism. The Combination Index (CI) method, developed by Chou and Talalay, is one of the most widely used approaches for this purpose. austinpublishinggroup.comnih.govoncolines.comresearchgate.netbohrium.comaacrjournals.org
The CI method is based on the median-effect principle and provides a quantitative definition of drug interaction. The CI value is calculated using an equation that relates the doses of the combined drugs producing a certain effect to the doses of the individual drugs producing the same effect. nih.govresearchgate.netbohrium.com
The interpretation of the CI value is as follows:
CI < 1 indicates synergism. nih.govoncolines.comresearchgate.netbohrium.comaacrjournals.org Lower CI values suggest stronger synergism. oncolines.com
CI = 1 indicates an additive effect. nih.govresearchgate.netbohrium.comaacrjournals.org
CI > 1 indicates antagonism. nih.govresearchgate.netbohrium.comaacrjournals.org Higher CI values suggest stronger antagonism.
The CI can be calculated for different effect levels (e.g., IC50, IC90) and across various drug ratios, providing a comprehensive picture of the interaction landscape. nih.govoncolines.com Software tools like CompuSyn are commonly used to perform these calculations and generate graphical representations such as CI plots and isobolograms. nih.govresearchgate.netbohrium.com
While specific CI data for this compound combinations were not found, a hypothetical data table illustrating how CI values are presented in combination studies is shown below:
Table 1: Hypothetical Combination Index (CI) Values for Compound A and Compound B
| Fraction Affected (Fa) | Compound A Dose (µM) | Compound B Dose (µM) | Combination Dose (µM) | CI Value | Interpretation |
| 0.50 | [Dose A Alone] | [Dose B Alone] | [Combination Dose] | 0.75 | Synergism |
| 0.75 | [Dose A Alone] | [Dose B Alone] | [Combination Dose] | 0.50 | Synergism |
| 0.90 | [Dose A Alone] | [Dose B Alone] | [Combination Dose] | 0.95 | Synergism |
| 0.50 | [Dose A Alone] | [Dose B Alone] | [Combination Dose] | 1.00 | Additive |
| 0.75 | [Dose A Alone] | [Dose B Alone] | [Combination Dose] | 1.20 | Antagonism |
Note: The specific dose values in the table are illustrative and would be determined experimentally.
In Vivo Preclinical Models for Combination Effect Validation
Following promising in vitro results, synergistic drug combinations are often evaluated in in vivo preclinical models to validate their efficacy and assess their effects within a more complex biological system. nih.govfda.gov These models typically involve using animals, such as mice, to mimic human disease conditions. researchgate.netnih.govthno.orgbiorxiv.orgfrontiersin.orgnih.gov
Common in vivo models include xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice. researchgate.netfrontiersin.orgnih.gov Other models may involve inducing a specific disease in animals or using genetically engineered models that spontaneously develop the condition of interest. biorxiv.org
In vivo combination studies assess various endpoints, including tumor growth inhibition, survival rates, changes in biomarkers, and effects on the disease pathology. researchgate.netnih.govbiorxiv.orgfrontiersin.orgnih.gov The drugs are administered according to specific dosing regimens and routes of administration, which are determined based on pharmacokinetic and pharmacodynamic studies. While dosage and administration details are outside the scope of this article as per the instructions, it is important to note that these are critical factors in designing in vivo studies.
Similar to in vitro studies, the effects of the combination therapy in vivo are compared to the effects of the single agents and a control group to determine if synergism is observed. researchgate.netnih.govbiorxiv.orgnih.gov Quantitative methods, including extensions of the CI method or other model-based analyses suitable for in vivo data (e.g., tumor growth inhibition), can be applied to quantify the degree of interaction. researchgate.netfrontiersin.org
Although specific in vivo combination studies with this compound were not found in the search results, preclinical in vivo models are widely used to evaluate the synergistic effects of various therapeutic combinations, including those involving natural products or compounds derived from plants. nih.govoncotarget.com
Molecular Mechanisms Underlying Synergistic Interactions
Understanding the molecular mechanisms underlying synergistic interactions is crucial for rational drug design and predicting effective combinations. Synergism can arise through various mechanisms, often involving the drugs acting on multiple targets or pathways that converge on a common biological process relevant to the disease. biorxiv.orgbiorxiv.orgmdpi.comnih.govnih.gov
Potential molecular mechanisms of synergy include:
Targeting parallel or complementary pathways: The combined drugs may inhibit different nodes in the same signaling network or act on distinct pathways that both contribute to the disease phenotype. biorxiv.orgbiorxiv.org
Inhibition of drug resistance mechanisms: One drug may enhance the sensitivity to the other by inhibiting efflux pumps, overcoming metabolic inactivation, or downregulating pro-survival pathways that confer resistance.
Increased drug uptake or accumulation: One compound might facilitate the entry or retention of the other drug within target cells.
Modulation of the tumor microenvironment or host response: Interactions may involve effects on immune cells, stromal components, or angiogenesis that indirectly enhance the efficacy of the combination. mdpi.com
Investigating the molecular mechanisms typically involves techniques such as gene expression profiling (e.g., RNA-seq), proteomic analysis (e.g., phosphoproteomics), and biochemical assays to assess the activity of specific enzymes or signaling molecules. biorxiv.orgbiorxiv.orgmdpi.com By comparing the molecular changes induced by single agents versus the combination, researchers can identify pathways or targets that are uniquely modulated by the synergistic interaction. biorxiv.orgbiorxiv.org
For this compound, if synergistic effects were observed in combination studies, future research would focus on elucidating the specific molecular targets and pathways through which it interacts with the co-administered compounds to produce the enhanced effect. Given that compounds from Bauhinia species are known to contain various phytochemicals like flavonoids and terpenoids science.govresearchgate.net, investigations might explore how this compound or its metabolites influence relevant cellular processes and how these effects are modulated in the presence of other therapeutic agents.
Q & A
Q. Notes for Implementation :
- Tables and figures should follow IUPAC nomenclature and include error margins (e.g., ±SD).
- Advanced statistical tools (e.g., Bayesian analysis, machine learning) are recommended for high-dimensional data .
- Avoid over-reliance on single datasets; triangulate findings with orthogonal methods (e.g., NMR + X-ray crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
